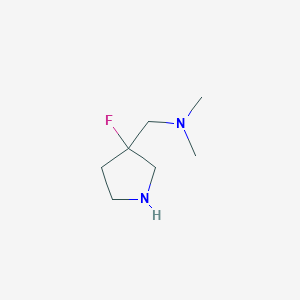

1-(3-fluoropyrrolidin-3-yl)-N,N-dimethylmethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(3-fluoropyrrolidin-3-yl)-N,N-dimethylmethanamine” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is substituted at the 3-position with a fluorine atom and a dimethylamino group .

Molecular Structure Analysis

The pyrrolidine ring in the molecule is a saturated five-membered ring with one nitrogen atom . The presence of the fluorine atom and the dimethylamino group will likely influence the overall shape and properties of the molecule .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. Factors such as polarity, molecular weight, and the presence of the fluorine atom and dimethylamino group would all influence its properties .

Scientific Research Applications

Synthesis of Polyfunctionalised 3-Fluoropyrroles

[(3-fluoropyrrolidin-3-yl)methyl]dimethylamine: is a key intermediate in the synthesis of polyfunctionalised 3-fluoropyrroles . These compounds are integral to medicinal chemistry, forming the core unit of various biologically active compounds. The methodology developed allows for a modular and systematic assembly of polysubstituted 3-fluoropyrroles, which are valuable due to their biological, metabolic, physical, and pharmacokinetic properties .

Development of Anti-inflammatory Agents

The compound has been utilized in the development of anti-inflammatory agents. Fluorinated pyrroles, such as those derived from this compound, exhibit significant anti-inflammatory activity. This application is crucial as it contributes to the creation of new therapeutic agents for treating inflammation-related conditions .

Anti-hypertension Medications

Another application is in the formulation of anti-hypertension medications. The structural motif of fluorinated pyrroles, which can be synthesized using [(3-fluoropyrrolidin-3-yl)methyl]dimethylamine , is found in compounds developed to alleviate hypertension, showcasing the compound’s importance in cardiovascular drug development .

Fluorinated Building Blocks for Drug Discovery

The compound serves as a precursor for the generation of fluorinated building blocks used in drug discovery. These building blocks are essential for the design and synthesis of novel drug candidates with improved efficacy and reduced side effects .

Organic Synthesis Methodology

In organic synthesis, [(3-fluoropyrrolidin-3-yl)methyl]dimethylamine is involved in the development of new synthetic methodologies. It provides a flexible and efficient approach for the synthesis of complex molecules, which is a significant contribution to the field of synthetic chemistry .

Material Science Applications

The compound’s derivatives are being explored for their potential applications in material science. The unique properties imparted by the fluorine atom make these derivatives suitable for the development of advanced materials with specific functionalities .

Pharmacokinetic Modifiers

Fluorinated compounds, such as those derived from [(3-fluoropyrrolidin-3-yl)methyl]dimethylamine , are studied for their role as pharmacokinetic modifiers. They can influence the absorption, distribution, metabolism, and excretion (ADME) of drugs, leading to better drug profiles .

Metabolic Stability Enhancers

Lastly, the compound is used in research aimed at enhancing the metabolic stability of pharmaceuticals. The introduction of fluorine into drug molecules can significantly increase their metabolic stability, making them more resistant to metabolic degradation .

Mechanism of Action

Target of Action

Related compounds have been found to interact withDipeptidyl peptidase 4 . This enzyme plays a crucial role in glucose metabolism, making it a potential target for diabetes treatment .

Mode of Action

If it indeed targets Dipeptidyl peptidase 4 like its related compounds, it may inhibit this enzyme, affecting the breakdown of incretin hormones and thereby influencing glucose metabolism .

Biochemical Pathways

If it acts on dipeptidyl peptidase 4, it could impact theincretin system , which regulates insulin secretion in response to meals .

Result of Action

If it acts similarly to related compounds, it could potentially influence glucose metabolism at the cellular level, impacting insulin secretion and blood glucose levels .

Future Directions

properties

IUPAC Name |

1-(3-fluoropyrrolidin-3-yl)-N,N-dimethylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15FN2/c1-10(2)6-7(8)3-4-9-5-7/h9H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQAKILOESIMZCF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1(CCNC1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-fluoropyrrolidin-3-yl)-N,N-dimethylmethanamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2,3-dimethyl-(9CI)](/img/structure/B47712.png)